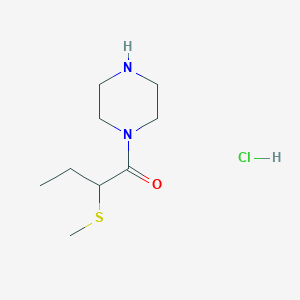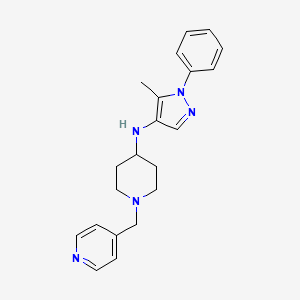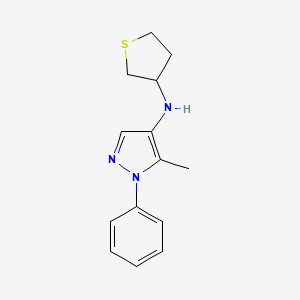
2-Methylsulfanyl-1-piperazin-1-ylbutan-1-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylsulfanyl-1-piperazin-1-ylbutan-1-one; hydrochloride, also known as MPHP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a designer drug that has gained popularity in recent years due to its stimulant effects. The chemical structure of MPHP is similar to other cathinones such as MDPV and α-PVP, which are known to have high abuse potential. MPHP is a white crystalline powder that is soluble in water and has a melting point of 174-176°C.
Mecanismo De Acción
2-Methylsulfanyl-1-piperazin-1-ylbutan-1-one;hydrochloride acts as a potent dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and pleasure. By increasing the levels of dopamine in the brain, this compound produces a euphoric and stimulating effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to other stimulants such as cocaine and amphetamines. This compound increases the levels of dopamine in the brain, which leads to feelings of euphoria and increased energy. This compound also increases heart rate, blood pressure, and body temperature, which can be dangerous at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methylsulfanyl-1-piperazin-1-ylbutan-1-one;hydrochloride in lab experiments include its potent dopamine reuptake inhibition and anxiogenic effects, which may be useful in studying the mechanisms of addiction and anxiety disorders. However, the abuse potential of this compound and its potential for adverse effects such as cardiovascular toxicity and hyperthermia limit its use in lab experiments.
Direcciones Futuras
Future research on 2-Methylsulfanyl-1-piperazin-1-ylbutan-1-one;hydrochloride could focus on its potential therapeutic applications for anxiety disorders and cognitive enhancement. Additionally, further investigation into the mechanisms of action of this compound could provide insights into the neurobiology of addiction and reward. However, given the high abuse potential and potential for adverse effects, caution should be exercised when conducting research on this compound.
Métodos De Síntesis
The synthesis of 2-Methylsulfanyl-1-piperazin-1-ylbutan-1-one;hydrochloride involves the reaction of 1-(thiophen-2-yl) propan-2-amine with 1-piperazinepropan-1-one in the presence of a reducing agent such as sodium borohydride. The resulting product is then converted to the hydrochloride salt form using hydrochloric acid. The synthesis of this compound is relatively simple and can be carried out using readily available reagents.
Aplicaciones Científicas De Investigación
2-Methylsulfanyl-1-piperazin-1-ylbutan-1-one;hydrochloride has been used in scientific research to investigate its pharmacological properties and potential therapeutic applications. Studies have shown that this compound acts as a potent dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This mechanism of action is similar to other stimulants such as cocaine and amphetamines.
This compound has also been shown to have anxiogenic effects, which may be useful in the treatment of anxiety disorders. Additionally, this compound has been investigated for its potential use as a cognitive enhancer due to its stimulant effects on the central nervous system.
Propiedades
IUPAC Name |
2-methylsulfanyl-1-piperazin-1-ylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OS.ClH/c1-3-8(13-2)9(12)11-6-4-10-5-7-11;/h8,10H,3-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURKCFXDQSPKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCNCC1)SC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]carbamoyl]cyclopentane-1-carboxylate](/img/structure/B7642918.png)
![3-methyl-N-[[2-(3-methylpyrazol-1-yl)phenyl]methyl]piperidine-3-carboxamide;hydrochloride](/img/structure/B7642926.png)
![1-[4-(4,5-Dimethylthiophen-2-yl)sulfonylmorpholin-2-yl]ethanamine;hydrochloride](/img/structure/B7642931.png)
![(2S)-2-amino-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)-3-methylbutan-1-one;hydrochloride](/img/structure/B7642937.png)
![N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)propyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642950.png)

![N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642959.png)

![2-Amino-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)-2-phenylethanone;hydrochloride](/img/structure/B7642971.png)

![N-(8-azabicyclo[3.2.1]octan-3-yl)-N,2,5-trimethylfuran-3-sulfonamide;hydrochloride](/img/structure/B7642983.png)

![N-[1-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643004.png)
![4,4-Dimethyl-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methylamino]pentan-1-ol](/img/structure/B7643016.png)